TrkA vs. p38 Kinase Selectivity Profile
The compound, as a representative of its specific structural class, demonstrates a quantifiable selectivity window between its primary target, TrkA, and the off-target p38 kinase. In a LanthaScreen™ Eu Kinase Binding Assay, the compound showed potent binding affinity to TrkA with an IC50 of 0.7 nM, while exhibiting a significantly weaker binding affinity for p38α with an IC50 of 310 nM [1]. This provides a **442-fold selectivity index** against p38α, whereas a closely related but structurally distinct pyrrolidine urea isomer (CAS 954690-53-0) demonstrates a consistently lower selectivity index against the same off-target [2].
| Evidence Dimension | Kinase Binding Selectivity (IC50 p38α / IC50 TrkA) |
|---|---|
| Target Compound Data | TrkA IC50 = 0.7 nM; p38α IC50 = 310 nM; Selectivity Index for TrkA = 443-fold |
| Comparator Or Baseline | Positional Isomer (CAS 954690-53-0): TrkA IC50 = 0.5 nM; p38α IC50 = 95 nM; Selectivity Index for TrkA = 190-fold |
| Quantified Difference | 2.3-fold improvement in selectivity over p38α for the target compound compared to its positional isomer. |
| Conditions | LanthaScreen™ Eu Kinase Binding Assay; 5 nM His-tagged recombinant human TrkA; 4 nM Alexa-Fluor® Tracer 236; 60-minute incubation. |
Why This Matters
Superior selectivity for the primary therapeutic target over a secondary off-target kinase is a critical driver of a compound's therapeutic window and reduced potential for off-target mediated toxicity, a key specification for drug development research.
- [1] Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors. US Patent 9,586,948. Data from Table A, Example A-1 and A-2 for the specific compound. View Source
- [2] BindingDB Database entry for compound BDBM294314. Structural and activity comparison of CAS 2097900-46-2 and its positional isomer. View Source
